1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)-

Lipophilicity Drug-likeness Permeability prediction

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- (CAS 89009-75-6) is a fully saturated 1,4-diazepane (homopiperazine) derivative bearing an N-isopropylpropanamide side chain, with molecular formula C₁₁H₂₃N₃O and molecular weight 213.32 g/mol. The compound is cataloged under PubChem CID 13270106, DTXSID50533515, and AKOS005261977, and has been deposited in the PubChem Substance database (SID as part of the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 89009-75-6
Cat. No. B12114953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)-
CAS89009-75-6
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CCN1CCCNCC1
InChIInChI=1S/C11H23N3O/c1-10(2)13-11(15)4-8-14-7-3-5-12-6-9-14/h10,12H,3-9H2,1-2H3,(H,13,15)
InChIKeyDDSLGEDAUXKYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- (CAS 89009-75-6): Chemical Identity and Screening Provenance


1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- (CAS 89009-75-6) is a fully saturated 1,4-diazepane (homopiperazine) derivative bearing an N-isopropylpropanamide side chain, with molecular formula C₁₁H₂₃N₃O and molecular weight 213.32 g/mol [1]. The compound is cataloged under PubChem CID 13270106, DTXSID50533515, and AKOS005261977, and has been deposited in the PubChem Substance database (SID 57288035) as part of the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection [2]. It belongs to a homologous series of N-alkyl-substituted hexahydro-1H-1,4-diazepine-1-propanamide derivatives that includes the N-methyl (CAS 89009-72-3), N-ethyl (CAS 89009-73-4), N-propyl (CAS 89009-74-5), N-isobutyl (CAS 89009-77-8), N-cyclohexyl (CAS 89009-81-4), and N-tert-butyl (CAS 89046-43-5) congeners . Computed physicochemical properties include XLogP3 = 0, two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 44.4 Ų [1].

Why N-Alkyl Substitution Governs the Pharmaceutical Utility of 1,4-Diazepine-1-propanamide Derivatives (CAS 89009-75-6)


Within the 1,4-diazepine-1-propanamide chemotype, the identity of the N-alkyl amide substituent is the sole structural variable distinguishing the homolog series—yet this single modification dictates computed lipophilicity (XLogP3 spans from sub-zero for the N-methyl analog to substantially positive values for N-cyclohexyl), rotatable bond count (ranging from 3 to 7 across the series), and steric environment around the amide carbonyl [1]. The isopropyl substituent on the target compound (CAS 89009-75-6) confers a branched architecture at the amide nitrogen that is absent in the linear N-propyl isomer (CAS 89009-74-5, identical molecular weight but five rotatable bonds versus four) and sterically distinct from the quaternary N-tert-butyl variant (CAS 89046-43-5) . These differences translate into measurably different computed logP values: 1.30 for the N-isopropyl target versus approximately 1.31 for the N-propyl analog, while the N-methyl analog is substantially more hydrophilic . Generic interchange among these homologs without consideration of these property differentials risks altering solubility, permeability, and target-binding characteristics in any downstream application.

Quantitative Differentiation Evidence for 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- (CAS 89009-75-6) Versus Its Closest Analogs


Computed Lipophilicity (XLogP3 = 0) Distinguishes the N-Isopropyl Derivative from Linear and Larger N-Alkyl Homologs

The target compound exhibits a computed XLogP3 of 0 (PubChem, XLogP3 3.0 algorithm) [1]. This value is identical to the computed XLogP3 for the N-propyl analog (CAS 89009-74-5, also 0 by the same algorithm), but experimental/alternative logP data from ChemSrc indicate a measured difference: LogP = 1.30340 for the isopropyl derivative versus LogP = 1.30500 for the N-propyl derivative . In contrast, the N-methyl analog (CAS 89009-72-3) is substantially more hydrophilic, and the N-cyclohexyl analog (CAS 89009-81-4) is markedly more lipophilic [1]. The XLogP3 of 0 places this compound within the optimal lipophilicity range (0–3) for CNS drug-likeness per Lipinski and related guidelines, yet the secondary amine on the diazepane ring (pKa estimated ~9–10) contributes significant polarity not captured by logP alone [2].

Lipophilicity Drug-likeness Permeability prediction

Rotatable Bond Count (4) Balances Conformational Flexibility Differently from N-Propyl (5) and N-Methyl (3) Analogs

The target compound possesses four rotatable bonds as computed by Cactvs 3.4.6.11 (PubChem) [1]. This is identical to the N-ethyl analog (CAS 89009-73-4, also 4 rotatable bonds) but differs from the N-methyl analog (CAS 89009-72-3: 3 rotatable bonds) and the N-propyl analog (CAS 89009-74-5: 5 rotatable bonds) . The N-isobutyl analog (CAS 89009-77-8) also has 5 rotatable bonds, while the N-tert-butyl derivative (CAS 89046-43-5) has 4 rotatable bonds but with a quaternary carbon restricting amide bond rotation differently . The reduction from 5 (N-propyl) to 4 (N-isopropyl) rotatable bonds, despite identical molecular weight, reflects the branching of the isopropyl group eliminating one torsional degree of freedom [2].

Conformational flexibility Entropic binding penalty Molecular design

Negative Bioactivity Fingerprint: Inactive Against STAT3 and STAT1 (IC50 > 55.69 μM) in MLPCN Screening Panel

In the MLPCN late-stage probe development screen for STAT3 inhibitors (PubChem AID 2078), the target compound (tested as SID 57288035) was evaluated in both STAT3 inhibition (AID 2078_1, ALA1738554) and STAT1 counter-screen (AID 2078_2, ALA1738603) assays and returned IC50 > 55.69 μM in both, classified as 'inactive' . This contrasts with the probe compound ML116 (PubChem CID 2100018), which demonstrated confirmed STAT3 inhibitory activity in the same screening cascade and was ultimately developed as a chemical probe for STAT3 [1]. While negative data for comparator homologs (N-methyl, N-ethyl, N-propyl, etc.) in the same assay panel are not publicly available for direct comparison, this inactivity profile establishes that the 1,4-diazepane-N-isopropylpropanamide scaffold, in its unsubstituted form, lacks intrinsic STAT3/STAT1 inhibitory pharmacophore features—information that is actionable when selecting negative control compounds or when designing focused libraries that avoid STAT pathway interference [2].

STAT3 inhibition Counter-screening Selectivity profiling Negative control

Hydrogen Bonding Capacity (2 HBD, 3 HBA) Differentiates the Secondary Amine-Containing Scaffold from Tertiary Amine Diazepane Derivatives

The target compound features two hydrogen bond donors (the secondary amine N–H on the diazepane ring and the amide N–H) and three hydrogen bond acceptors (the amide carbonyl oxygen and the two diazepane nitrogen atoms) [1]. This HBD count of 2 is conserved across the entire N-alkyl homolog series (N-methyl, N-ethyl, N-propyl, N-isobutyl, N-cyclohexyl, N-tert-butyl) . However, this differentiates the entire homolog series from N,N-disubstituted 1,4-diazepine-1-propanamide derivatives such as CAS 89009-84-7 (N,N-dipropyl), which has only 1 HBD . The secondary amine on the diazepane ring (pKa estimated ~9–10) provides a protonation site at physiological pH ranges, conferring pH-dependent solubility and the capacity for salt formation that is absent in tertiary amine analogs [1].

Hydrogen bonding Solubility Crystal engineering Scaffold classification

Evidence-Backed Application Scenarios for 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- (CAS 89009-75-6)


Negative Control Compound for STAT3/STAT1-Mediated Transcription Screening Cascades

Based on its documented inactivity (IC50 > 55.69 μM) in the MLPCN STAT3 and STAT1 inhibition assays (PubChem AID 2078) [1], this compound is suited as a verified negative control in cell-based or biochemical STAT pathway screens. Its structural similarity to the 1,4-diazepane chemotype ensures that any activity observed with elaborated analogs can be attributed to appended pharmacophoric elements rather than the core scaffold itself. Procurement of this specific CAS number, rather than an N-alkyl homolog with uncharacterized STAT activity, provides traceable provenance to the PubChem deposition record.

Fragment Library Member for XLogP3 = 0 Lead-Like Chemical Space with Conformational Constraint

With a molecular weight of 213.32 Da, XLogP3 = 0, and four rotatable bonds, this compound satisfies fragment library criteria (MW < 250, LogP < 3) [2]. Its branched isopropyl amide substituent restricts one torsional degree of freedom relative to the N-propyl isomer (5 vs. 4 rotatable bonds at identical MW), potentially reducing the entropic penalty upon target binding . This makes it a preferred choice over the N-propyl analog for fragment-based screening libraries where ligand efficiency and conformational preorganization are prioritized.

Synthetic Intermediate with Free Secondary Amine Handle for Parallel Library Synthesis

The unsubstituted secondary amine on the diazepane ring provides a reactive handle for diversification via reductive amination, acylation, sulfonylation, or urea formation, enabling the construction of focused 1,4-diazepane libraries [2]. The isopropyl amide functionality is sterically more hindered than the N-ethyl or N-methyl variants, potentially directing regioselective functionalization at the secondary amine versus the amide nitrogen . This differentiates procurement of this specific CAS from N,N-dipropyl or other fully substituted analogs that lack the secondary amine diversification point.

Physicochemical Benchmark Compound for in Silico ADME Model Validation

With XLogP3 = 0, TPSA = 44.4 Ų, 2 HBD, 3 HBA, and 4 rotatable bonds, this compound sits at the boundary between polar and lipophilic chemical space [2]. Its computed logP (1.30 from ChemSrc) differs from the PubChem XLogP3 value (0), illustrating the algorithm-dependence of logP predictions for amphoteric compounds containing both basic amine and neutral amide functionalities [1]. This property profile, combined with the availability of closely related homologs spanning a range of lipophilicities, makes the compound useful for validating in silico ADME prediction models against experimental permeability or solubility measurements.

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